3,6-Dihydroxy-xanthene-9-propionic acid is a polycyclic aromatic compound that belongs to the class of xanthenes. This compound features a unique structure characterized by two benzene rings joined by a pyran ring, along with hydroxyl groups and a propionic acid moiety. The compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine.
3,6-Dihydroxy-xanthene-9-propionic acid can be synthesized through various chemical methods, often involving the reaction of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride. Its synthesis and properties have been documented in several scientific studies and patents .
This compound is classified as a small organic molecule within the xanthene family. It is notable for its structural features that include multiple hydroxyl groups, which contribute to its reactivity and potential biological activity.
The synthesis of 3,6-dihydroxy-xanthene-9-propionic acid can be achieved through multiple synthetic routes:
The synthesis typically requires controlled conditions to optimize the reaction yield. Reaction temperatures, concentrations of reactants, and choice of solvents play crucial roles in determining the efficiency of the synthesis process.
The molecular formula of 3,6-dihydroxy-xanthene-9-propionic acid is , with a molecular weight of approximately 286.28 g/mol. The IUPAC name for this compound is 3-(3,6-dihydroxy-9H-xanthen-9-yl)propanoic acid.
| Property | Value |
|---|---|
| Molecular Formula | C16H14O5 |
| Molecular Weight | 286.28 g/mol |
| IUPAC Name | 3-(3,6-dihydroxy-9H-xanthen-9-yl)propanoic acid |
| InChI Key | PFQGLFBMMPZYEU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1O)OC3=C(C2CCC(=O)O)C=CC(=C3)O |
3,6-Dihydroxy-xanthene-9-propionic acid can undergo various chemical reactions due to its functional groups:
These reactions are significant in modifying the compound's structure for further applications in drug development and materials science.
The mechanism of action for 3,6-dihydroxy-xanthene-9-propionic acid primarily involves its interaction with biological targets such as enzymes and receptors. One notable target is glutathione reductase, an enzyme critical for maintaining cellular redox balance. This interaction suggests potential therapeutic applications in oxidative stress-related conditions.
3,6-Dihydroxy-xanthene-9-propionic acid has diverse applications:
The historical emergence of 3,6-Dihydroxy-xanthene-9-propionic acid is intrinsically linked to broader investigations into xanthene derivatives during the late 20th century. Initial reports appeared in chemical databases and patent literature as researchers systematically modified the xanthene core to develop novel fluorescent probes and pharmaceutical intermediates. The compound was first cataloged in chemical registries under the identifier CID 449159, with PubChem establishing its structural identity and basic properties [1]. Early synthetic efforts focused on derivatizing fluorescein-like structures, leading to the strategic replacement of the traditional carboxylic acid with a propionic acid extension to enhance molecular flexibility and conjugation capabilities [3] [5].
A significant milestone in its development trajectory occurred when researchers recognized its potential as a protein-binding ligand, particularly through crystallographic studies. The compound was identified as a ligand in the Protein Data Bank entry 1XAN, complexed with human glutathione reductase, providing the first structural evidence of its biological relevance [2]. This discovery stimulated further exploration of its molecular interactions and potential therapeutic applications. Patent literature from the early 2010s reveals growing interest in its application as a targeting moiety, exemplified by its inclusion in drug conjugate systems designed for specific protein interactions [5]. The historical progression of research on this compound demonstrates a transition from fundamental chemical characterization toward targeted biological applications, reflecting evolving research priorities in chemical biology.
Table 1: Fundamental Chemical Properties of 3,6-Dihydroxy-xanthene-9-propionic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄O₅ | [1] [2] |
| Average Molecular Weight | 286.2794 g/mol | [2] |
| Monoisotopic Mass | 286.084123558 g/mol | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Canonical SMILES | OC(=O)CCC1C2=CC=C(O)C=C2OC2=C1C=CC(O)=C2 | [3] |
| InChIKey | PFQGLFBMMPZYEU-UHFFFAOYSA-N | [3] |
Contemporary research on 3,6-Dihydroxy-xanthene-9-propionic acid centers on three principal paradigms: targeted drug delivery systems, enzyme inhibition mechanisms, and fluorescence-based imaging applications. As a targeting vector, the compound has been incorporated into experimental pharmaceutical conjugates designed to exploit its affinity for specific cellular targets. Notably, patent applications disclose its covalent attachment to chemotherapeutic agents like doxorubicin through specialized linkers, creating bifunctional molecules intended for selective delivery to cancer cells expressing Macrophage Migration Inhibitory Factor (MIF) [5]. This approach theoretically enhances drug specificity while minimizing systemic exposure, though in vivo validation remains limited.
The compound's established role as a glutathione reductase inhibitor represents another significant research focus. Biochemical studies confirm its specific interaction with the mitochondrial isoform of human glutathione reductase, potentially disrupting redox homeostasis in cancer cells [2]. This inhibition mechanism is structurally elucidated through crystallographic data (PDB: 1XAN), revealing molecular interactions at the enzyme's active site [2]. Despite this mechanistic insight, quantitative data on inhibition kinetics and cellular consequences remain underdeveloped.
Significant knowledge gaps persist across multiple domains. The compound's metabolic fate and biodistribution profile remain uncharacterized, with DrugBank explicitly noting "Not Available" for absorption, distribution, metabolism, excretion, and pharmacokinetic parameters [2]. While predicted ADMET properties suggest moderate water solubility (0.0589 mg/mL) and blood-brain barrier penetration capability, experimental validation is lacking [2]. Clinical translation is further hindered by the absence of registered clinical trials across all phases (0 trials in Phases 0-4), reflecting uncertainties regarding therapeutic utility and safety [2]. Additionally, while theoretical frameworks suggest potential in fluorescence imaging due to its xanthene architecture, direct photophysical characterization of the parent compound remains unreported in the literature.
Table 2: Current Research Status and Knowledge Gaps
| Research Domain | Current Status | Identified Gaps |
|---|---|---|
| Drug Delivery Systems | Patent applications for MIF-targeted conjugates | In vivo efficacy data; Target specificity validation |
| Enzyme Inhibition | Structural confirmation (PDB 1XAN); Mechanism proposed | Quantitative kinetics; Cellular impact studies |
| Imaging Applications | Theoretical potential based on xanthene core | Experimental fluorescence characterization |
| Pharmacokinetics | Predicted ADMET properties available | Experimental absorption/distribution data |
| Clinical Development | No clinical trials in any phase | Safety and efficacy profiling |
The pharmacological activity of 3,6-Dihydroxy-xanthene-9-propionic acid is conceptually grounded in several interconnected theoretical frameworks that explain structure-activity relationships within the xanthene chemical class. The inhibitory selectivity model provides a framework for understanding its interaction with glutathione reductase. This model posits that the planar tricyclic xanthene core facilitates insertion into the enzyme's active site, where the 3,6-dihydroxy groups form specific hydrogen bonds with catalytic residues, while the propionic acid tail extends into a hydrophilic subpocket [2]. This binding orientation theoretically disrupts the enzyme's electron transfer function, compromising cellular antioxidant defenses—a mechanism potentially exploitable in cancer cells with elevated oxidative stress.
The fluorescence-quenching activation theory, well-established for xanthene derivatives, offers insights into potential diagnostic applications. Though not directly studied for this specific compound, the framework suggests that constrained rotation around the xanthene core's central bond mediates fluorescence emission. Substituent patterns at the 3,6,9-positions significantly influence quantum yield and excitation/emission profiles [6]. The presence of electron-donating hydroxyl groups at the 3- and 6-positions should, theoretically, enhance fluorescence intensity compared to unsubstituted xanthenes, while the propionic acid moiety provides a conjugation site for attachment to biological vectors without extensive π-system disruption.
The molecular conjugation paradigm explains its utility in targeted drug delivery systems. This framework conceptualizes the compound as a bifunctional scaffold where the propionic acid serves as a linker attachment point, and the xanthene core provides target affinity. Patent literature specifically describes its incorporation into heterobifunctional molecules using the carboxylic acid for amide bond formation with therapeutic payloads, while preserving the xanthene structure for target recognition [5]. Theoretical models suggest that optimal linker length and composition between the xanthene and therapeutic agent balance molecular flexibility with spatial proximity requirements for efficient target engagement.
Table 3: Theoretical Pharmacology Frameworks Relevant to 3,6-Dihydroxy-xanthene-9-propionic Acid
| Framework | Core Principles | Structural Determinants |
|---|---|---|
| Inhibitory Selectivity Model | Planar xanthene core enables active site insertion; Hydroxy groups form specific H-bonds | 3,6-Dihydroxy configuration; Planarity of tricyclic system; Propionic acid orientation |
| Fluorescence Activation Theory | Electron-donating groups enhance quantum yield; Conjugation position affects emission | 3,6-Hydroxy substitution pattern; Free rotation restriction; Electronic effects of 9-substituent |
| Molecular Conjugation Paradigm | Separation of target-binding and therapeutic domains; Linker optimization for bioavailability | Carboxylic acid functionality; Preservation of target-binding core; Linker length/composition |
The xanthene bioisosterism concept provides additional theoretical context, suggesting that the oxygen bridge in the central ring confers improved metabolic stability compared to all-carbon analogs, while maintaining planarity essential for macromolecular interactions. This framework helps explain why xanthene derivatives frequently demonstrate enhanced biological activity profiles compared to simpler phenolic compounds [5] [6]. Together, these theoretical models establish a foundation for rational design of next-generation derivatives, though substantial experimental validation is required to refine predictive accuracy specifically for 3,6-Dihydroxy-xanthene-9-propionic acid. The integration of computational chemistry approaches with experimental validation represents a promising direction for advancing these theoretical frameworks toward practical application in drug discovery and molecular probe development.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: